molecular formula C11H12F3N3O2 B15161553 N-[3-(Methoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide CAS No. 652152-96-0

N-[3-(Methoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B15161553
CAS No.: 652152-96-0
M. Wt: 275.23 g/mol
InChI Key: FKFVUNVXYZHLMH-UHFFFAOYSA-N
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Description

N-[3-(Methoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide is a compound that features a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This process can be carried out under mild conditions, making it suitable for large-scale production.

Industrial Production Methods

Industrial production of this compound may involve the use of specialized equipment and reagents to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

N-[3-(Methoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

N-[3-(Methoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(Methoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes or receptors, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-[3-(Methoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can enhance the compound’s stability and reactivity, making it valuable for various applications .

Properties

CAS No.

652152-96-0

Molecular Formula

C11H12F3N3O2

Molecular Weight

275.23 g/mol

IUPAC Name

N-(3-methoxyiminopropyl)-4-(trifluoromethyl)pyridine-3-carboxamide

InChI

InChI=1S/C11H12F3N3O2/c1-19-17-5-2-4-16-10(18)8-7-15-6-3-9(8)11(12,13)14/h3,5-7H,2,4H2,1H3,(H,16,18)

InChI Key

FKFVUNVXYZHLMH-UHFFFAOYSA-N

Canonical SMILES

CON=CCCNC(=O)C1=C(C=CN=C1)C(F)(F)F

Origin of Product

United States

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